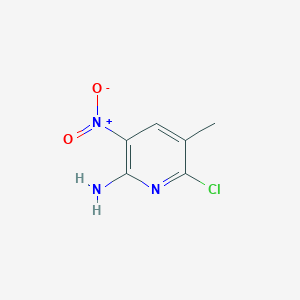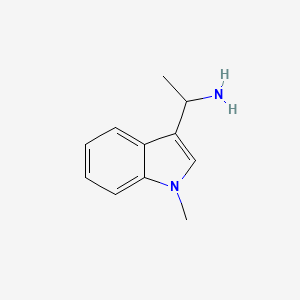
Methyl 5-amino-2-methyl-3-nitrobenzoate
Vue d'ensemble
Description
“Methyl 5-amino-2-methyl-3-nitrobenzoate” is a chemical compound with the molecular formula C9H10N2O4 . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The overall percent yield for the synthesis of similar compounds, such as methyl 3-nitrobenzoate, has been reported to be around 51.8% . The synthesis process may involve reactions with aromatic aldehydes in the presence of DBU in DMSO .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with methyl, amino, and nitro functional groups attached to it . The exact mass of the molecule is 210.064056 Da .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can react with aromatic aldehydes to produce substituted nitrostyrene benzoic acids . The nitration of similar compounds, such as methyl benzoate, is an example of electrophilic substitution .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 210.187 Da . It has a topological polar surface area of 98.1 Ų . Other properties such as XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can also be computed .Applications De Recherche Scientifique
Synthesis of Chemical Compounds
In Organic Chemistry Education
Methyl 5-amino-2-methyl-3-nitrobenzoate is also used in educational settings, particularly in organic chemistry courses. It's involved in experiments demonstrating the Fischer esterification reaction, where its synthesis offers a practical example for students to understand fundamental organic reactions (Caleb M Kam, Stephan M Levonis, & Stephanie S. Schweiker, 2020).
Development of Pharmaceutical Intermediates
This compound is significant in the pharmaceutical industry as an intermediate for various drugs. The synthesis of 5-methyl-2-nitrobenzoic acid, for instance, represents a step in producing key pharmaceutical intermediates, highlighting the compound's role in drug development (Wen-yi Mei, Sen Yao, Ming-jun Yu, & Risheng Yao, 2018).
Crystal Structure and Cytotoxic Properties
Research into the crystal structure and properties of compounds related to this compound reveals their potential in developing new materials with specific properties. For example, studies have looked into the crystal structure of similar compounds and their cytotoxic properties to both normal and carcinoma cells, which could have implications in medical research and materials science (Nong Wang & Qi Shi, 2011).
Environmental Friendly Synthesis Processes
Spectroscopic and Physical Characterization
This compound is used in studies involving spectroscopic and physical characterization of compounds. For example, the determination of Abraham model solute descriptors for similar nitrobenzoic acids underscores the importance of this compound in understanding the solubility and interaction of molecules in various solvents (Erin Hart, Ashley M. Ramirez, Sarah Cheeran, M. Barrera, Melissa Y. Horton, Anisha Wadawadigi, W. Acree, & M. Abraham, 2017).
Exploring Energetic Materials
Research on nitroaromatic compounds, including those related to this compound, has expanded into the field of energetic materials. These studies involve understanding the initiation and pollution aspects of such compounds, indicating their potential use in applications requiring high-energy materials (T. Klapötke, C. M. Sabaté, & J. Stierstorfer, 2009).
Anticancer Research
Some derivatives of this compound are being studied for their anticancer properties. These compounds, after undergoing certain chemical transformations, have shown potential as anticancer agents, highlighting the compound's relevance in medical research (Mohamed El-Naggar, A. El-Shorbagi, Dina H. Elnaggar, A. Amr, M. Al-Omar, & E. A. Elsayed, 2018).
Anti-leishmanial Activity
The compound is also instrumental in synthesizing new nitroaromatic compounds for screening anti-leishmanial activity. This research indicates the potential use of derivatives of this compound in developing treatments for leishmaniasis, a tropical disease caused by parasitic protozoans (L. C. Dias, G. Lima, C. Pinheiro, B. Rodrigues, C. Donnici, R. Fujiwara, D. Bartholomeu, R. Ferreira, S. R. Ferreira, T. Mendes, J. G. Silva, & M. Alves, 2015).
Mécanisme D'action
Mode of Action
Nitrobenzoates are known to undergo reactions such as nitration and conversion from the nitro group to an amine . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Nitrobenzoates can be involved in the synthesis of various compounds, such as substituted nitrostyrene benzoic acids . The effects of these compounds on biochemical pathways would depend on the specific targets they interact with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
Methyl 5-amino-2-methyl-3-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of compounds like 5-aminoisoquinolin-1(2H)-one, which is known to inhibit poly(ADP-ribose) polymerase (PARP) activity . This interaction is crucial as PARP is involved in DNA repair processes, and its inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PARP can lead to alterations in DNA repair mechanisms, thereby affecting cell survival and proliferation . Additionally, its impact on gene expression can result in changes in the expression levels of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of PARP activity, which involves binding to the enzyme’s active site and preventing its interaction with DNA . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways. Furthermore, the compound’s nitro group can undergo reduction reactions, generating reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and cellular damage.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effective use in research. Over time, the compound may undergo hydrolysis, leading to the formation of its corresponding acid and alcohol derivatives . These degradation products can influence the compound’s activity and efficacy in biochemical assays. Long-term studies have shown that the compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol . Additionally, the nitro group can be reduced by nitroreductases, generating reactive intermediates that can participate in further biochemical reactions. These metabolic transformations can influence the compound’s activity and toxicity in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can affect its interactions with biomolecules and its overall efficacy in biochemical assays.
Propriétés
IUPAC Name |
methyl 5-amino-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVACSQNWWAHGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619888 | |
| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88132-48-3 | |
| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


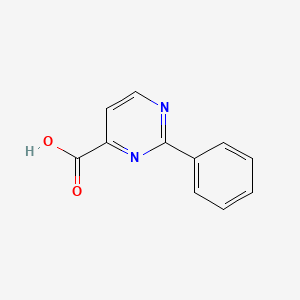

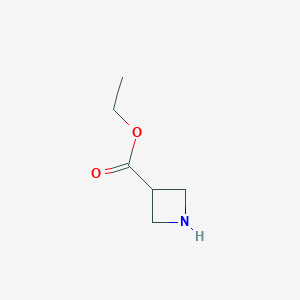




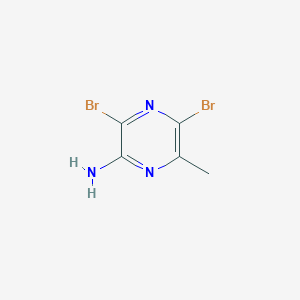
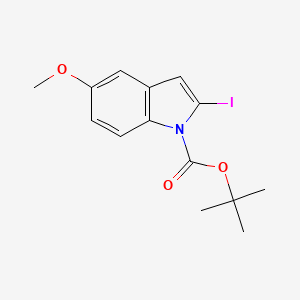

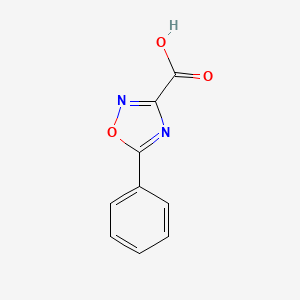
![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)
